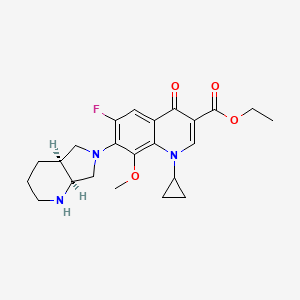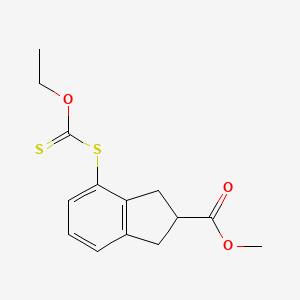
Moxifloxacin Ethyl Ester
Übersicht
Beschreibung
Moxifloxacin Ethyl Ester is a useful research compound. Its molecular formula is C23H28FN3O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Moxifloxacin Ethyl Ester, upon conversion within the body to Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The bactericidal action of this compound is achieved through the inhibition of these enzymes . By binding to DNA gyrase and topoisomerase IV, this compound prevents the untwisting of the DNA structure, which is a crucial step in DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The formation of esters, such as this compound, can occur through several biochemical routes in microbes . One key pathway involves the condensation of an alcohol with acetyl-CoA by alcohol-O-acetyltransferase (AATase) . This pathway is prevalent in fruit, producing short and medium chain volatile esters during ripening .
Pharmacokinetics
this compound is expected to share similar pharmacokinetic properties with Moxifloxacin. Moxifloxacin is well absorbed and has a high bioavailability of approximately 90% . It is distributed widely in the body, with tissue concentrations often exceeding plasma concentrations . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, this compound prevents bacterial cells from multiplying and repairing damage, leading to cell death . This makes it effective in treating various bacterial infections .
Biochemische Analyse
Biochemical Properties
Moxifloxacin Ethyl Ester plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death . Additionally, it interacts with various proteins and biomolecules within bacterial cells, enhancing its antibacterial efficacy.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis . These effects highlight the compound’s potential impact on both bacterial and host cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming stable complexes with these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, essential for replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its antibacterial activity over extended periods. It may undergo degradation under certain conditions, leading to reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of host cell responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves clinical outcomes in various infection models . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucuronidation and sulfonation. These phase II metabolic reactions result in the formation of pharmacologically inactive metabolites, which are then excreted via renal and biliary routes . The compound’s metabolism is consistent with that of other fluoroquinolones, with no significant involvement of cytochrome P450 enzymes.
Transport and Distribution
This compound is rapidly absorbed and distributed within cells and tissues. It exhibits good bioavailability and penetrates various tissues, including the lungs, liver, and kidneys . The compound is transported via passive diffusion and active transport mechanisms, interacting with specific transporters and binding proteins. Its distribution is influenced by factors such as tissue perfusion and binding affinity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells. It targets bacterial DNA gyrase and topoisomerase IV, which are localized in these compartments . Additionally, the compound may interact with other subcellular structures, such as ribosomes and membrane proteins, influencing its antibacterial activity. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Eigenschaften
IUPAC Name |
ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGKPGVVKFWTH-SCLBCKFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)





![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)
